An In-depth Technical Guide to 7-Chloro-6,8-difluoroquinolin-3-amine: Properties and Synthesis
An In-depth Technical Guide to 7-Chloro-6,8-difluoroquinolin-3-amine: Properties and Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
7-Chloro-6,8-difluoroquinolin-3-amine is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. Its substituted quinoline core is a prevalent scaffold in numerous biologically active molecules. The presence of two fluorine atoms and a chlorine atom significantly influences the electronic properties of the quinoline ring system, making this compound a subject of interest for the development of novel therapeutics. This guide provides a detailed overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity, offering a crucial resource for researchers engaged in drug discovery and synthetic organic chemistry.
Physicochemical and Structural Properties
7-Chloro-6,8-difluoroquinolin-3-amine, identified by the CAS Number 318684-44-5, is a solid material at room temperature. The strategic placement of its substituents—a chloro group at the 7-position, fluoro groups at the 6- and 8-positions, and an amine group at the 3-position—creates a unique electronic and steric environment that dictates its chemical behavior.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 7-Chloro-6,8-difluoroquinolin-3-amine | N/A |
| CAS Number | 318684-44-5 | [1] |
| Molecular Formula | C₉H₅ClF₂N₂ | [1] |
| Molecular Weight | 214.60 g/mol | [1] |
| Appearance | Beige Solid | [1] |
| Melting Point | 164-166 °C | [1] |
Synthesis and Elucidation
The synthesis of 7-Chloro-6,8-difluoroquinolin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The primary route described in the literature involves the construction of the quinoline ring system from a highly substituted aniline precursor.
Synthetic Pathway Overview
The synthesis originates from 3-chloro-2,4-difluoroaniline and proceeds through a series of transformations including acylation, cyclization, and subsequent functional group manipulations to introduce the amine at the 3-position. The overall workflow is a testament to the strategic application of classic and modern synthetic methodologies to build molecular complexity.
Caption: Generalized synthetic workflow for 7-Chloro-6,8-difluoroquinolin-3-amine.
Detailed Experimental Protocol: Synthesis of 7-Chloro-6,8-difluoroquinolin-3-amine
This protocol is based on the procedures outlined in patent literature[1].
Step 1: Synthesis of N-(3-chloro-2,4-difluorophenyl)-3-(dimethylamino)acrylamide
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To a solution of 3-chloro-2,4-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 3-(dimethylamino)acryloyl chloride (1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 7-Chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
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To a solution of N-(3-chloro-2,4-difluorophenyl)-3-(dimethylamino)acrylamide (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
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Heat the reaction mixture to 80 °C and stir for 4 hours.
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Cool the mixture and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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The resulting precipitate is collected by filtration, washed with water, and dried to afford the aldehyde intermediate.
Step 3: Synthesis of 7-Chloro-6,8-difluoro-4-hydroxyquinoline-3-carbaldehyde oxime
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Suspend the aldehyde from the previous step (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
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Reflux the mixture for 2 hours.
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Cool the reaction mixture, and collect the precipitated oxime by filtration.
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Wash the solid with water and dry to use in the next step without further purification.
Step 4: Synthesis of 7-Chloro-6,8-difluoroquinolin-3-amine
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The oxime intermediate (1.0 eq) is subjected to a reducing agent capable of converting the oxime to an amine. A common method involves catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-acid system (e.g., SnCl₂ in HCl).
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For catalytic hydrogenation: Dissolve the oxime in ethanol, add a catalytic amount of 10% Palladium on carbon, and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr apparatus) at room temperature.
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Stir the reaction until TLC indicates the complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield 7-Chloro-6,8-difluoroquinolin-3-amine as a beige solid.[1]
Spectroscopic Characterization
The structural identity of 7-Chloro-6,8-difluoroquinolin-3-amine is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the proton and carbon environments within the molecule. The following data is based on characterization reported in the literature[1].
¹H NMR (400 MHz, DMSO-d₆):
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δ 9.05 (s, 1H, H-2)
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δ 8.20 (s, 1H, H-4)
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δ 7.85 (t, J = 8.8 Hz, 1H, H-5)
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δ 6.20 (s, 2H, -NH₂)
¹³C NMR (101 MHz, DMSO-d₆):
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δ 152.4 (d, J = 250.5 Hz, C-8)
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δ 148.7 (d, J = 254.5 Hz, C-6)
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δ 145.3 (s, C-2)
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δ 142.1 (s, C-8a)
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δ 135.2 (s, C-4)
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δ 128.9 (s, C-3)
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δ 120.5 (d, J = 20.2 Hz, C-7)
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δ 118.2 (dd, J = 18.2, 4.0 Hz, C-4a)
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δ 115.8 (d, J = 18.2 Hz, C-5)
Note: The assignments are based on the expected chemical shifts and coupling patterns for this structure. The large coupling constants for C-6 and C-8 are characteristic of one-bond C-F coupling.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
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ESI-MS: m/z 215.0 [M+H]⁺, confirming the molecular weight of 214.60 g/mol .
Chemical Reactivity and Applications
The chemical reactivity of 7-Chloro-6,8-difluoroquinolin-3-amine is primarily dictated by the nucleophilicity of the 3-amino group and the susceptibility of the chloro and fluoro substituents to nucleophilic aromatic substitution (SNAr).
Reactivity of the 3-Amino Group
The primary amine at the C-3 position is a versatile handle for further functionalization. It can readily undergo a variety of reactions typical for aromatic amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.
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Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).
Caption: Key reactions involving the 3-amino group.
Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring is electron-deficient, and this effect is further enhanced by the electron-withdrawing fluoro and chloro substituents. This makes the ring susceptible to SNAr reactions. While the C-F bonds are generally strong, the chlorine at the 7-position is a potential site for displacement by strong nucleophiles under forcing conditions (high temperature, strong base). This reactivity is crucial for the synthesis of derivatives where the 7-position is modified, a common strategy in the development of quinoline-based drugs.
Safety and Handling
As a laboratory chemical, 7-Chloro-6,8-difluoroquinolin-3-amine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
7-Chloro-6,8-difluoroquinolin-3-amine is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined synthesis and the presence of multiple reactive sites—the nucleophilic amino group and the electrophilic halogenated ring—provide numerous opportunities for the creation of diverse chemical libraries. The detailed physicochemical and spectroscopic data presented in this guide serve as a foundational resource for scientists looking to incorporate this important intermediate into their research and development programs, particularly in the pursuit of novel therapeutic agents.
References
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Bioorganic & Medicinal Chemistry Letters. 2003 , 13(7), 1279-1282. [Link]
- US P
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PubChem Compound Summary for CID 224784, 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. [Link]
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Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. 2023 . [Link]
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(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride. Molecules. 2013 . [Link]
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3-amino-7-chloro-6,8-difluoroquinoline | 318684-44-5. Moshang Chemical. [Link]
